2-(Pyrimidin-2-yl)benzoic acid
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Overview
Description
2-(Pyrimidin-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrimidine ring at the second position
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Given the broad range of activities exhibited by pyrimidine derivatives, it’s likely that this compound would have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)benzoic acid typically involves the use of cross-coupling reactions. One common method is the Negishi cross-coupling reaction, which uses 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as starting materials. The reaction is mediated by a palladium catalyst, specifically PdCl2(PPh3)2, in the presence of a base such as sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cross-coupling reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Pyrimidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Pyridazine derivatives: Similar in structure but with different nitrogen positioning.
Pyrazine derivatives: Another class of diazines with distinct chemical properties.
Benzimidazole derivatives: Share the benzoic acid moiety but differ in the heterocyclic ring structure
Uniqueness: 2-(Pyrimidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a benzoic acid moiety with a pyrimidine ring makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-pyrimidin-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGTIBYZQQFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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